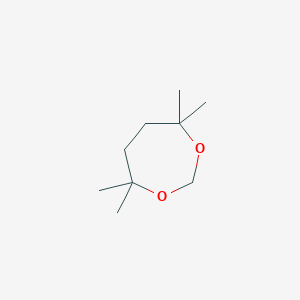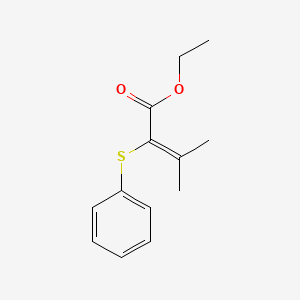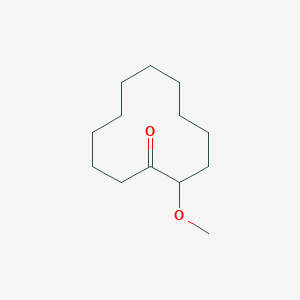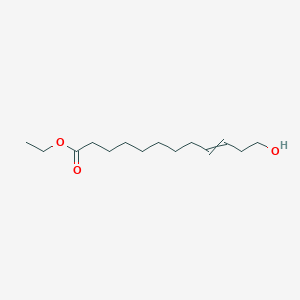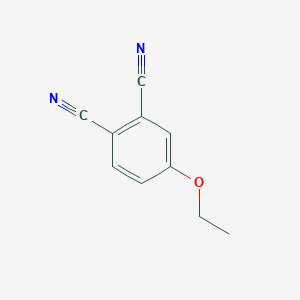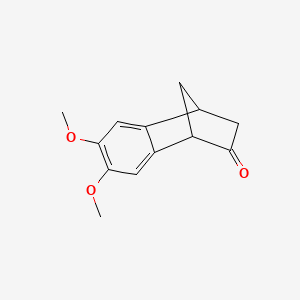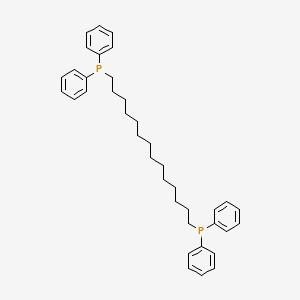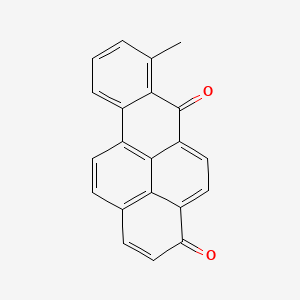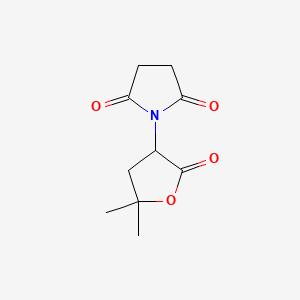
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring and a substituted oxolanone ring
Preparation Methods
The synthesis of 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the oxolanone substituent. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione include:
Pyrrolidine-2,5-dione: Lacks the oxolanone substituent but shares the pyrrolidine core.
Pyrrolizines: Contain a fused pyrrolidine ring system.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77694-43-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(5,5-dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13NO4/c1-10(2)5-6(9(14)15-10)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3 |
InChI Key |
ZICJNBJSTOSWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)N2C(=O)CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


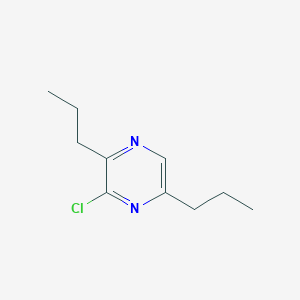

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)

